Structural Differentiation: Monophenol vs. Catechol B-Rings in B-Type Proanthocyanidin Dimers
Afzelechin-(4alpha->8)-afzelechin is classified as a propelargonidin because each afzelechin unit bears a single 4′-hydroxyl on the B-ring, in contrast to procyanidin B2 [epicatechin-(4beta->8)-epicatechin], which carries two B-ring hydroxyls (3′,4′-catechol) per monomer unit [1]. This difference yields a total of two phenolic -OH groups on the dimer's B-rings for the target compound versus four for procyanidin B2. The B-ring hydroxylation pattern is a primary determinant of antioxidant capacity, metal-chelation potential, and protein-binding affinity in proanthocyanidins [2].
| Evidence Dimension | Number of phenolic -OH groups on B-rings per dimer molecule |
|---|---|
| Target Compound Data | 2 (one 4′-OH per afzelechin unit) |
| Comparator Or Baseline | Procyanidin B2: 4 (two 3′,4′-OH per epicatechin unit); Afzelechin monomer: 1 |
| Quantified Difference | Target compound has 50% fewer B-ring -OH groups than procyanidin B2; 2× the B-ring -OH count of the afzelechin monomer |
| Conditions | Structural enumeration based on established chemical structures; confirmed by NMR and MS data across multiple isolation studies [3] |
Why This Matters
The B-ring hydroxyl count directly governs radical scavenging stoichiometry and hydrogen-bonding capacity, making the target compound functionally distinct from procyanidin B2 in any assay where these properties are relevant.
- [1] He, X., Yang, F., & Huang, X. (2021). Proceedings of Chemistry, Pharmacology, and Biosynthesis of Biflavonoids. Molecules, 26(6), 1520. View Source
- [2] PubChem. (n.d.). Procyanidin B2 (CID 122738). National Center for Biotechnology Information. View Source
- [3] Kawamura, F., Ohira, T., & Kikuchi, Y. (2000). Constituents from the roots of Taxus cuspidata. Journal of Wood Science, 46, 397–404. View Source
